molecular formula C10H9NO B1346904 2-Methylindole-3-carboxaldehyde CAS No. 5416-80-8

2-Methylindole-3-carboxaldehyde

Cat. No.: B1346904
CAS No.: 5416-80-8
M. Wt: 159.18 g/mol
InChI Key: CYZIVXOEJNAIBS-UHFFFAOYSA-N
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Description

2-Methylindole-3-carboxaldehyde is an organic compound belonging to the indole family, characterized by a fused benzene and pyrrole ring structure. This compound is notable for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity .

Mechanism of Action

Target of Action

2-Methylindole-3-carboxaldehyde, also known as 2-Methyl-1H-indole-3-carbaldehyde, is a versatile compound with several potential targets. It has been used in the preparation of tryptophan dioxygenase inhibitors , which are potential anticancer immunomodulators . It also plays a role in the synthesis of fluorescent sensors (BODIPY), antimicrobial agents against methicillin-resistant Staphylococcus aureus, G protein-coupled receptor CRTh2 antagonists, inhibitors of PI3 kinase-α, antitubercular agents, anti-inflammatory agents, Mycobacterium tuberculosis protein tyrosine phosphatase B inhibitors, glucocorticoid receptor ligands, and agents stimulating neurite outgrowth .

Mode of Action

The compound’s mode of action is primarily through its oxidative activation via N-heterocyclic carbene organocatalysis, which generates heterocyclic ortho-quinodimethane as a key intermediate . This intermediate plays a crucial role in various biochemical reactions, contributing to the diverse biological activities of this compound.

Biochemical Pathways

This compound is involved in the metabolism of tryptophan, an essential amino acid . It is produced by the degradation of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to its involvement in various biochemical pathways. For instance, it has been used in the preparation of tryptophan dioxygenase inhibitors, which can potentially modulate cancer immunotherapy . It also contributes to the synthesis of various other biologically active compounds .

Action Environment

The action of this compound is influenced by various environmental factors. For example, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Changes in the gut microbiota composition can therefore impact the production and subsequent actions of this compound. Additionally, factors such as pH, temperature, and the presence of other compounds can potentially affect the stability and efficacy of this compound.

Safety and Hazards

2-Methylindole-3-carboxaldehyde is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylindole-3-carboxaldehyde can be synthesized through several methods. One common approach involves the oxidative activation of 2-methylindole via N-heterocyclic carbene organocatalysis, which generates heterocyclic ortho-quinodimethane as a key intermediate . Another method includes the preparation of N-substituted indole-3-carboxaldehyde oximes through a solvent-free reaction with hydroxylamine hydrochloride and a base .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions: 2-Methylindole-3-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include manganese dioxide and other metal oxides.

    Substitution: Electrophilic reagents such as halogens and nitro compounds are frequently used.

    Cycloaddition: Reactions often involve dienophiles and catalysts under controlled temperature and pressure conditions.

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Methylindole-3-carboxaldehyde is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

2-methyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-9(6-12)8-4-2-3-5-10(8)11-7/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZIVXOEJNAIBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063853
Record name 1H-Indole-3-carboxaldehyde, 2-methyl-
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5416-80-8
Record name 2-Methylindole-3-carboxaldehyde
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Record name 3-Formyl-2-methylindole
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Record name 2-Methylindole-3-carboxaldehyde
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Record name 1H-Indole-3-carboxaldehyde, 2-methyl-
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Record name 1H-Indole-3-carboxaldehyde, 2-methyl-
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Record name 2-methyl-1H-indole-3-carbaldehyde
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Record name 3-FORMYL-2-METHYLINDOLE
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Synthesis routes and methods

Procedure details

To a dried 300 mL two-neck round bottom flask under argon at 0° C., N,N-dimethylformamide (3 mL) was added, followed by POCl3 (1.05 mL, 11.3 mmol). After stirring for ten minutes, 2-methylindole (1.23 g, 9.37 mmol) dissolved in DMF (6 mL) was added dropwise via an addition funnel under argon. After two hours, 1 N NaOH (70 mL) was added slowly, upon which a white precipitate formed. The solid was filtered and dried under vacuum, yielding 1.32 g (89%) of white solid. 1H NMR (600 MHz, d6-DMSO): δ 11.998 (s, 1H, N—H), 10.050 (s, 1H, CHO), 8.044-8.032 (d, J=7.2, 1H, indole-4H), 7.388-7.375 (d, J=7.8, 1H, indole-7H), 7.183-7.135 (m, 2H, indole-5,6H), 2.679 (s, 3H, methyl). 13C NMR (150 MHz, d6-DMSO): δ 184.3, 148.6, 135.4, 125.6, 122.7, 121.9, 120.0, 113.7, 111.4, 11.5. Melting Point: 195-200° C. TLC (ethyl acetate:hexanes 4:1) Rf=0.39. Elemental analysis calculated for C10H9NO: C, 75.45; H, 5.70; N, 8.80. found: C, 75.23; H, 5.70; N, 8.93.
Name
Quantity
1.05 mL
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four
Yield
89%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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